N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]benzamide
Overview
Description
N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzamide group attached to a benzoxazole ring, which is further substituted with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]benzamide typically involves the condensation of 4-(dimethylamino)aniline with 2-aminobenzoic acid under acidic conditions to form the intermediate benzoxazole derivative. This intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent such as ethanol or acetonitrile to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced benzoxazole derivatives.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as a fluorescent probe for studying biological processes due to its unique photophysical properties.
Medicine: The compound has been investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its excellent electronic properties.
Mechanism of Action
The mechanism of action of N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and RNA, interfering with their normal functions and leading to the inhibition of cell proliferation. Additionally, it can interact with various enzymes and receptors, modulating their activity and affecting cellular signaling pathways. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but studies have shown that it can induce apoptosis in cancer cells by activating caspase-dependent pathways.
Comparison with Similar Compounds
N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]benzamide can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share a similar core structure with benzoxazole derivatives and exhibit comparable biological activities. benzimidazole derivatives are often more potent as anticancer agents due to their ability to better interact with DNA.
Benzothiazole derivatives: These compounds also share a similar core structure but contain a sulfur atom instead of an oxygen atom in the heterocyclic ring. Benzothiazole derivatives are known for their antimicrobial and antifungal activities.
Quinazoline derivatives: These compounds have a similar fused ring system and are widely studied for their anticancer and anti-inflammatory properties.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-25(2)18-11-8-16(9-12-18)22-24-19-14-17(10-13-20(19)27-22)23-21(26)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMPNHKAUIATSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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